5-Bromo-4-fluorothiophene-2-carbaldehyde
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Overview
Description
5-Bromo-4-fluorothiophene-2-carbaldehyde is an organic compound with the molecular formula C5H2BrFOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluorothiophene-2-carbaldehyde typically involves the bromination and fluorination of thiophene derivatives. One common method includes the bromination of 4-fluorothiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluorothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of 5-Bromo-4-fluorothiophene-2-carboxylic acid.
Reduction: Formation of 5-Bromo-4-fluorothiophene-2-methanol.
Scientific Research Applications
5-Bromo-4-fluorothiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development and radiopharmaceuticals.
Industry: Utilized in the production of organic semiconductors, OLEDs, and other advanced materials
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluorothiophene-2-carbaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 5-Bromo-2-thiophenecarboxaldehyde
- 4-Bromo-2-thiophenecarboxaldehyde
- 5-Methyl-2-thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde
Comparison: 5-Bromo-4-fluorothiophene-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This dual substitution can enhance its reactivity and binding interactions compared to other thiophene derivatives .
Properties
Molecular Formula |
C5H2BrFOS |
---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
5-bromo-4-fluorothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrFOS/c6-5-4(7)1-3(2-8)9-5/h1-2H |
InChI Key |
DVLDJKWTQWRZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)Br)C=O |
Origin of Product |
United States |
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